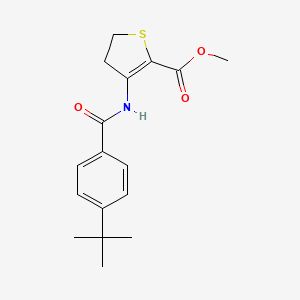

Methyl 3-(4-(tert-butyl)benzamido)-4,5-dihydrothiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-(4-(tert-butyl)benzamido)-4,5-dihydrothiophene-2-carboxylate” is a complex organic compound. It likely contains a benzamido group, which is a common feature in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamides can generally be synthesized through the condensation of carboxylic acids and amines . For example, a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .Wissenschaftliche Forschungsanwendungen

Organic Solar Cells Development

One area of application for chemicals with similar structures to Methyl 3-(4-(tert-butyl)benzamido)-4,5-dihydrothiophene-2-carboxylate is in the development of organic solar cells (OSCs). Compounds with thiophene units, for instance, have been explored for their solubility properties and interactions in ternary blend sets for OSCs. The formation of cubic bimolecular crystal structures in nonhalogenated systems demonstrates the potential for high-efficiency, eco-friendly OSCs by enhancing charge mobility and recombination dynamics. These findings suggest that similar compounds could be utilized in designing OSCs with improved performance and environmental sustainability (Kumari et al., 2018).

Synthesis of Fluoroalkyl-Substituted Compounds

In another study, the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides led to the synthesis of isomeric pyrazoles, which were easily separated to yield target fluorinated pyrazole-4-carboxylic acids on a multigram scale. This demonstrates the potential of using similar chemical structures for the synthesis of fluorinated compounds, which are of significant interest in pharmaceuticals and agrochemicals due to their unique properties (Iminov et al., 2015).

Solid-Phase Synthesis of Peptide Amides

The solid-phase synthesis of C-terminal peptide amides under mild conditions using polymer-supported benzylamides highlights the utility of similar compounds in peptide synthesis. This methodology facilitates the stepwise elaboration of peptide chains, demonstrating the role of similar chemicals in synthesizing complex biological molecules with high yields and purities, thus contributing to advancements in biochemical research and drug development (Albericio & Bárány, 2009).

Synthesis and Properties of Polyamides

Further, the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol illustrate the application of similar compounds in creating new materials. These polyamides exhibit significant thermal stability, solubility in polar solvents, and the ability to form uniform films, suggesting potential uses in advanced materials science, including coatings and films (Hsiao et al., 2000).

Genotoxicity Assessment

Lastly, the genotoxicity assessment of chemicals related to methyl-tert-butyl ether and benzene to human lymphocytes using the comet assay shows the importance of evaluating the genetic safety of chemicals with similar structures. Such studies are crucial for understanding the potential health risks associated with exposure to these chemicals, thus guiding safety regulations and protective measures in both environmental and occupational health contexts (Chen et al., 2008).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in inflammation and pain signaling .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds have been known to exhibit anti-inflammatory activity, suggesting that this compound may also have similar effects .

Eigenschaften

IUPAC Name |

methyl 4-[(4-tert-butylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-17(2,3)12-7-5-11(6-8-12)15(19)18-13-9-10-22-14(13)16(20)21-4/h5-8H,9-10H2,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIZGIFSONCWDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(SCC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-2-imino-10-methyl-3-(piperidine-1-carbonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2749724.png)

![Ethyl 5-(2-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749726.png)

![(2S,4R)-N-[[2-(5,5-Dimethoxypentoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B2749732.png)

![6-(3-(Trifluoromethyl)phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2749734.png)

![N-[(2-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2749738.png)

![N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide](/img/structure/B2749741.png)

![(3-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2749743.png)